(Chloromethoxy)cyclopentane
Description
(Chloromethoxy)cyclopentane is a cyclopentane derivative featuring both chlorine and methoxy (-OCH₃) substituents. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications, due to the combined electronic effects of chlorine and methoxy groups .
Properties
Molecular Formula |
C6H11ClO |
|---|---|
Molecular Weight |
134.6 g/mol |
IUPAC Name |
chloromethoxycyclopentane |
InChI |
InChI=1S/C6H11ClO/c7-5-8-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
ZQZBBQNLHWBXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethoxy)cyclopentane can be synthesized through several methods. One common method involves the reaction of cyclopentanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{Cyclopentanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Another method involves the use of phosphorus trichloride (PCl₃) as a chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In industrial settings, cyclopentyloxymethyl chloride is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(Chloromethoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in cyclopentyloxymethyl chloride can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, cyclopentyloxymethyl chloride can undergo elimination to form cyclopentene.
Oxidation and Reduction: While less common, cyclopentyloxymethyl chloride can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and sodium methoxide (NaOCH₃). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, nitriles, and ethers.
Elimination Reactions: The major product is cyclopentene.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Scientific Research Applications
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyloxymethyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This reactivity allows cyclopentyloxymethyl chloride to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of (Chloromethoxy)cyclopentane with structurally related cyclopentane derivatives:
Notes:
- Chlorocyclopentane exhibits higher density and boiling point compared to unsubstituted cyclopentane due to chlorine's electron-withdrawing effect and increased molecular weight .
- 1-Chloro-1-methylcyclopentane demonstrates the impact of branching: its higher molecular weight and boiling point compared to chlorocyclopentane highlight the role of steric effects on physical properties .
Reactivity and Functional Group Interactions
Chlorine vs. Methoxy Groups :
- Chlorine substituents enhance electrophilic reactivity, making chlorocyclopentane susceptible to nucleophilic substitution (e.g., SN2 reactions). In contrast, methoxy groups act as electron-donating substituents, stabilizing adjacent carbocations and directing electrophilic aromatic substitution .
- In this compound, the interplay between chlorine's electronegativity and methoxy's resonance effects may lead to unique reactivity, such as selective dechlorination or ether cleavage under acidic conditions.
Ring Size Effects :
- Cyclopentane derivatives generally exhibit greater ring strain and faster reaction kinetics compared to cyclohexane analogues. For example, in enzyme inhibition studies, cyclopentane-containing inhibitors (e.g., compound 6 in ) showed 10-fold higher activity than cyclohexane derivatives due to improved steric compatibility with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
